This compound falls under the category of substituted benzophenones, characterized by the presence of an acetamido group and a chlorine atom on the benzophenone structure. Its classification includes:
The synthesis of 2-acetamido-5-chlorobenzophenone-d5 typically involves the following steps:
A typical synthetic route may include:
The molecular structure of 2-acetamido-5-chlorobenzophenone-d5 can be described as follows:
2-Acetamido-5-chlorobenzophenone-d5 is involved in several chemical reactions, primarily related to its use as an intermediate in synthesizing benzodiazepines:
For example:
The mechanism of action for compounds derived from 2-acetamido-5-chlorobenzophenone-d5 primarily revolves around their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. These compounds enhance GABAergic activity, leading to anxiolytic and sedative effects.
The physical and chemical properties of 2-acetamido-5-chlorobenzophenone-d5 include:
| Property | Value |
|---|---|
| Melting Point | Approximately 120 °C |
| Solubility | Soluble in organic solvents like ethanol and ethyl acetate |
| Stability | Stable under normal conditions but sensitive to light and moisture |
The primary applications of 2-acetamido-5-chlorobenzophenone-d5 include:
The deuterated compound is systematically named as (2-Acetamido-5-chlorophenyl)(2,3,4,5,6-pentadeuteriophenyl)methanone, reflecting the specific positioning of five deuterium atoms on the phenyl ring. This nomenclature adheres to IUPAC conventions for isotopically labeled compounds, clearly distinguishing it from its non-deuterated counterpart (Unlabelled CAS: 13788-59-5) [1] [3]. The isotopic substitution occurs exclusively on the benzoyl ring, confirmed by its isomeric SMILES notation: [2H]c1c([2H])c([2H])c(C(=O)c2cc(Cl)ccc2NC(=O)C)c([2H])c1[2H] [1] [3]. This notation explicitly denotes deuterium atoms replacing all five aromatic hydrogens on the ring attached to the ketone moiety, while the chlorinated aniline ring and acetamido group remain non-deuterated.
Table 1: Structural Identifiers of 2-Acetamido-5-chlorobenzophenone-d5
| Identifier Type | Value |
|---|---|
| IUPAC Name | (2-Acetamido-5-chlorophenyl)(2,3,4,5,6-pentadeuteriophenyl)methanone |
| Common Synonyms | 2'-Benzoyl-4'-chloroacetanilide-d5; N-(2-Benzoyl-4-chlorophenyl)acetamide-d5 [5] |
| CAS Registry Number | 65854-71-9 |
| Unlabelled CAS Number | 13788-59-5 |
| SMILES (Isomeric) | [2H]c1c([2H])c([2H])c(C(=O)c2cc(Cl)ccc2NC(=O)C)c([2H])c1[2H] |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7